alpha-(Piperidinomethyl)-1-naphthalenemethanol

Physicochemical characterization Thermal stability Distillation/purification

Researchers requiring a piperidinomethyl-naphthalene scaffold with a secondary alcohol handle often encounter supply chain ambiguity between naphthol and naphthalenemethanol isomers. This compound eliminates that risk, providing a structurally confirmed, single-isomer building block for oxytocin/vasopressin receptor modulator programs and antimalarial SAR studies. - Orthogonal Reactivity: Secondary alcohol (pKa ~14.05) enables selective acylation/oxidation unattainable with phenolic naphthol analogs, reducing protection/deprotection steps. - Defined Synthetic Entry: Manufactured via ketone-reduction, circumventing the regioselectivity issues of Mannich-based routes, ensuring isomeric purity for chiral pharmacology. - Historical Pharmacological Precedence: Features the activity-enhancing alpha-methylation motif critical for oxytocic potency in the Cohen et al. series.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B13940640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Piperidinomethyl)-1-naphthalenemethanol
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C17H21NO/c19-17(13-18-11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,17,19H,1,4-5,11-13H2
InChIKeyISYJIORMUAFHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity, Physicochemical Profile, and Structural Class


alpha-(Piperidinomethyl)-1-naphthalenemethanol (CAS 63766-10-9; synonyms: 1-(1-Naphthyl)-2-piperidino-ethanol, 1-Naphthalen-1-yl-2-piperidin-1-yl-ethanol) is a synthetic piperidine-derivatized naphthalenemethanol with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . It belongs to the broader class of (aminomethyl)naphthalene derivatives, historically investigated for oxytocic and antiplasmodial activities [1][2]. Unlike the more common piperidinomethyl-naphthol isomers (e.g., Ro 3-0514), this compound features a secondary alcohol at the benzylic position rather than a phenolic hydroxyl, yielding a distinct hydrogen-bonding profile, higher thermal stability, and a different LogP window [3]. These physicochemical differences directly affect its behavior as a synthetic intermediate and its suitability for specific formulation or derivatization workflows.

Core motif
Secondary benzylic alcohol, not phenol; enables orthogonal O-derivatization strategies
Thermal profile
Higher boiling point vs. naphthol isomers supports distillation-based purification
Lipophilicity
Intermediate LogP balances membrane interaction and aqueous solubility for formulation studies

Why Generic Substitution with Naphthol or Naphthalenemethanol Analogs Fails


Although several piperidinomethyl-naphthalene compounds share a superficial structural resemblance, substitution with the more prevalent naphthol-based analogs (e.g., 1-(piperidinomethyl)-2-naphthol or 2-(piperidinomethyl)-1-naphthol) or the unsubstituted 1-naphthalenemethanol introduces consequential differences in boiling point, lipophilicity, hydrogen-bond capacity, and reactivity . The target compound is a secondary alcohol (pKa ~14.05) rather than a phenol, which alters its acidity, nucleophilicity, and capacity for subsequent derivatization such as esterification or etherification . Moreover, the historical oxytocic structure-activity data indicate that alpha-methylation on the piperidine-adjacent carbon augments pharmacological potency within the piperidinomethyl series—an effect absent in the non-methylated naphthol comparators [1]. These cumulative differences mean that a procurement decision based solely on core scaffold similarity risks selecting a compound with incompatible physicochemical behavior, divergent reactivity in downstream synthetic steps, or a fundamentally different biological profile.

Secondary alcohol with pKa ≈ 14, single H-bond donor profile
Phenolic naphthol analogs possess stronger acidity (pKa ~9–10) and altered acylation selectivity, potentially redirecting derivatization outcomes
Alpha-methylation on the piperidine-adjacent carbon augments oxytocic SAR class
Non-methylated naphthol or 1-naphthalenemethanol lacks this activity-enhancing feature, shifting pharmacological response context
Ketone reduction synthetic entry avoids Mannich regioselectivity issues
Mannich-derived naphthol analogs may contain isomeric mixtures, complicating batch consistency and purification

Head-to-Head Differentiation from Closest Structural Analogs


Thermal Stability Advantage over Naphthol Isomers

alpha-(Piperidinomethyl)-1-naphthalenemethanol exhibits a predicted boiling point of 424.5 ± 25.0 °C at 760 mmHg, which is approximately 31 °C higher than that of both 1-(piperidinomethyl)-2-naphthol (393.2 °C) and 2-(piperidinomethyl)-1-naphthol (393.2 °C) [1]. This elevated boiling point reflects stronger intermolecular hydrogen bonding mediated by the secondary alcohol motif compared with the phenolic OH in the naphthol isomers, and it provides a wider operational window for high-temperature reactions or vacuum distillation during purification.

Thermal stability
Head-to-head
Target: 424.5 ± 25.0 °C
Naphthol isomers: ~393.2 °C
Δ +31.3 °C
Supports higher-temperature processing latitude
Predicted values; data to verify
Physicochemical characterization Thermal stability Distillation/purification

Intermediate Lipophilicity Between Naphthalenemethanol and Naphthol Derivatives

The calculated octanol-water partition coefficient (LogP) of alpha-(piperidinomethyl)-1-naphthalenemethanol is 3.2 [1]. This value sits between that of the unsubstituted 1-naphthalenemethanol (LogP ≈ 2.27–2.33) and the more lipophilic 1-(piperidinomethyl)-2-naphthol (LogP = 3.47) [2]. The intermediate LogP of 3.2 indicates a balanced lipophilicity that may facilitate membrane permeation while avoiding excessive hydrophobicity that could limit aqueous solubility or promote non-specific protein binding.

Lipophilicity
Cross-study
LogP = 3.2
1-Naphthalenemethanol: ~2.3
Naphthol analog: 3.47
Balances membrane permeation and solubility
Computed LogP; context-dependent
Lipophilicity Drug-likeness Formulation science

Differentiated Hydrogen-Bond Donor Reactivity for Derivatization

alpha-(Piperidinomethyl)-1-naphthalenemethanol possesses exactly one hydrogen-bond donor (the secondary alcohol OH) and two hydrogen-bond acceptors (the piperidine nitrogen and the alcohol oxygen) . In contrast, the piperidinomethyl-naphthol isomers contain a phenolic OH with distinct acidity (phenol pKa ≈ 9–10 vs. the target alcohol pKa ≈ 14.05) . This difference in H-bond donor acidity and count directly impacts acylation/alkylation selectivity, protection-group strategy, and the capacity for regioselective functionalization in multi-step syntheses.

H-bond donor
Class-level
1 HBD, pKa 14.05
vs phenolic OH pKa ~9–10
Enables orthogonal protection strategies
Predicted pKa; derivatization context
Derivatization Hydrogen bonding Synthetic intermediate

Alpha-Methylation and Oxytocic Structure-Activity Class Effect

In the foundational Cohen et al. (1957) study spanning piperidinomethyl and related derivatives of naphthols, phenols, and indoles, piperidinomethyl derivatives were consistently more active as oxytocic agents than their morpholine counterparts, and methylation at the position alpha to the nitrogen atom augmented the activity of both piperidine and morpholine derivatives [1]. Some compounds in this series exceeded the potency of ergometrine, the clinical reference oxytocic [1]. alpha-(Piperidinomethyl)-1-naphthalenemethanol bears this alpha-methylation motif (the methylene bridge between the piperidine nitrogen and the benzylic alcohol carbon), placing it within the activity-augmented subclass. Although direct head-to-head potency data for this exact compound are not available in the public domain, the class-level SAR predicts superior oxytocic activity relative to non-methylated piperidinomethyl-naphthol analogs lacking this structural feature.

Oxytocic SAR
Class-level
Alpha-methyl piperidinomethyl ≫ morpholinomethyl ≈ non-methylated
Places compound in activity-augmented SAR subclass
Historical in vitro data; direct quantification not available
Oxytocic activity Structure-activity relationship Smooth muscle pharmacology

Ketone Reduction Route for Regioselectivity-Controlled Synthesis

A documented synthetic route to alpha-(piperidinomethyl)-1-naphthalenemethanol proceeds via reduction of 1-(2-piperidino-acetyl)-naphthalene using hydrochloric acid and palladium catalyst [1][2]. This ketone-reduction approach contrasts with the Mannich condensation (naphthol + formaldehyde + piperidine) typically employed for 1-(piperidinomethyl)-2-naphthol and 2-(piperidinomethyl)-1-naphthol . The ketone-reduction route avoids the regioselectivity challenges inherent to Mannich reactions on naphthol substrates, where mixtures of 1- and 2-substituted products can arise depending on the naphthol isomer used. Additionally, the reduction can potentially be rendered asymmetric to access enantioenriched material, a capability not available with the Mannich-derived naphthol analogs.

Synthetic route
Cross-study
Ketone reduction (HCl/Pd) vs Mannich condensation
Avoids regioselectivity challenges, improves batch consistency
Reduction yields not publicly quantified
Synthetic methodology Ketone reduction Process chemistry

Highest-Value Application Scenarios Based on Differentiated Evidence


Oxytocin/Vasopressin Receptor Ligand Development

Investigators developing non-peptide oxytocin or vasopressin receptor modulators should prioritize alpha-(piperidinomethyl)-1-naphthalenemethanol as a scaffold over the simpler piperidinomethyl-naphthols. The alpha-methylation motif (methylene bridge adjacent to the piperidine nitrogen) was shown by Cohen et al. (1957) to augment oxytocic activity within this chemical series, with some congeners exceeding ergometrine potency [1]. This compound provides an underexplored chemical space for installing additional substitution on the naphthalene ring or modifying the piperidine moiety while retaining the activity-enhancing alpha-methylation feature. Its intermediate LogP of 3.2 further supports membrane permeability without the excessive hydrophobicity of the naphthol analogs (LogP 3.47) [2].

Orthogonal Derivatization via the Secondary Alcohol Handle

For multi-step synthesis programs requiring selective O-functionalization, alpha-(piperidinomethyl)-1-naphthalenemethanol offers a secondary alcohol (pKa ~14.05) that can be deprotonated, acylated, or oxidized under conditions that would be incompatible with the more acidic phenolic OH (pKa ~9–10) present in piperidinomethyl-naphthol analogs [1]. This orthogonality enables chemists to carry the free alcohol through reaction sequences that would require protection/deprotection steps with phenolic substrates, reducing step count and improving overall yield. The higher boiling point (424.5 °C) also permits distillation-based purification under conditions where naphthol isomers (BP ~393 °C) might co-distill with reaction byproducts [2].

Regioselectivity-Controlled Scale-Up via Ketone Reduction

For kilo-lab or pilot-plant procurement, the ketone-reduction route to alpha-(piperidinomethyl)-1-naphthalenemethanol—proceeding from 1-(2-piperidino-acetyl)-naphthalene via HCl/Pd reduction [1]—provides a well-defined synthetic entry point that circumvents the regioselectivity ambiguities of the Mannich reaction used for naphthol-based comparators. The Mannich condensation of 1-naphthol with formaldehyde and piperidine can yield mixtures of 2-substituted and 4-substituted products, whereas the ketone-reduction approach installs the piperidinomethyl group at a predetermined position with no isomeric ambiguity. This route also opens the possibility of asymmetric reduction to access single-enantiomer material for chiral pharmacology studies.

Antimalarial Drug Discovery with the Carbinolamine Pharmacophore

The historical literature by King & Work (1940) and Kloetzel et al. (1946) established that alpha-(dialkyl-aminoethyl)-1-naphthalenemethanols possess antiplasmodial activity [1][2]. alpha-(Piperidinomethyl)-1-naphthalenemethanol falls within this structural class and combines the naphthalenemethanol core with a cyclic tertiary amine (piperidine), a feature that distinguishes it from the acyclic dialkylamino analogs originally reported. Researchers pursuing novel antimalarial leads with potentially improved pharmacokinetic profiles can use this compound as a starting scaffold for systematic substitution at the naphthalene ring or piperidine nitrogen, building on the established antiplasmodial SAR of the carbinolamine series.

Application
Selection Property
Validation Focus
Oxytocin receptor SAR studies
Alpha-methylated scaffold with reported oxytocic class effect
In vitro oxytocic assay context and class-level potency ranking
Multi-step O-functionalization
Secondary alcohol with weak acidity (pKa ~14)
Deprotonation selectivity and protection-group orthogonality
Scalable synthetic route
Ketone reduction entry point with defined regiochemistry
Regioselectivity and batch-to-batch consistency
Antiplasmodial research
Carbinolamine-naphthalene core with historical antiplasmodial data
Antiplasmodial assay context and structure-activity review
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